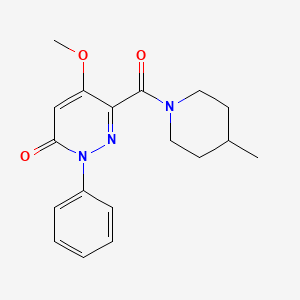

5-methoxy-6-(4-methylpiperidine-1-carbonyl)-2-phenyl-2,3-dihydropyridazin-3-one

Description

5-Methoxy-6-(4-methylpiperidine-1-carbonyl)-2-phenyl-2,3-dihydropyridazin-3-one is a dihydropyridazinone derivative characterized by a methoxy group at position 5, a 4-methylpiperidine-1-carbonyl substituent at position 6, and a phenyl group at position 2. This scaffold is structurally distinct due to its combination of electron-donating (methoxy) and sterically bulky (4-methylpiperidine carbonyl) groups, which influence its physicochemical properties and biological interactions. Dihydropyridazinones are known for diverse pharmacological activities, including anticancer, antiparasitic, and enzyme-inhibitory effects, depending on substituent patterns .

Properties

IUPAC Name |

5-methoxy-6-(4-methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-13-8-10-20(11-9-13)18(23)17-15(24-2)12-16(22)21(19-17)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDSDGKGPIXEPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-methoxy-6-(4-methylpiperidine-1-carbonyl)-2-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors to form the pyridazinone ring.

Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.

Attachment of the Piperidine Ring: The piperidine ring is attached via a carbonylation reaction, where the piperidine derivative reacts with the intermediate compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

5-methoxy-6-(4-methylpiperidine-1-carbonyl)-2-phenyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups in the molecule.

Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide.

Scientific Research Applications

The biological applications of 5-methoxy-6-(4-methylpiperidine-1-carbonyl)-2-phenyl-2,3-dihydropyridazin-3-one can be categorized into several key areas:

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown effective inhibition against strains such as Staphylococcus aureus and Escherichia coli. The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Escherichia coli | 1.0 μg/mL |

Cytotoxicity Studies

Cytotoxicity assessments using various cell lines have demonstrated that this compound has a favorable therapeutic index. For example, it showed low cytotoxicity in L929 fibroblast cells, indicating its potential as a safe therapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| L929 Fibroblast Cells | >100 |

| HaCat Cells | >120 |

Inhibition of Monoamine Oxidase

The compound has been evaluated for its ability to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. A related derivative demonstrated potent inhibition of MAO-B with an IC50 value of 0.013 µM, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key substituents and their effects are summarized below:

| Substituent | Activity | IC50 (µM) |

|---|---|---|

| Methoxy Group | Enhances solubility | - |

| Piperidine Carbonyl | Critical for binding | - |

| Phenyl Ring | Increases lipophilicity | - |

Case Studies

Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:

- Neuroprotection : A study focused on the neuroprotective effects of similar pyridazine derivatives showed promising results in reducing oxidative stress markers in neuronal cell cultures.

- Anticancer Research : Investigations into the anticancer properties revealed that derivatives could induce apoptosis in cancer cell lines, making them candidates for further development as chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 5-methoxy-6-(4-methylpiperidine-1-carbonyl)-2-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, and metabolic regulation, depending on the context of its application.

Comparison with Similar Compounds

Table 1: Comparison of Dihydropyridazinone Derivatives

Key Observations:

Substituent Impact on Bioactivity: The methoxy group at position 5 in the target compound may enhance solubility compared to chloro substituents (e.g., MMV688763 or 3a–3h), which are typically more electronegative and may hinder membrane permeability .

Synthetic Flexibility: Derivatives like KJ1–KJ19 are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling modular substitution at position 6 . In contrast, MMV688763 and 3a–3h derivatives rely on nucleophilic displacement or condensation reactions, emphasizing the versatility of dihydropyridazinone chemistry .

Biological Activity Trends: Anticancer derivatives (e.g., KJ8) exhibit mid-micromolar potency, whereas antiparasitic analogues (e.g., MMV688763) achieve sub-micromolar EC50 values, suggesting substituent-dependent target specificity .

Crystallographic and Stability Insights

- The planarity of the dihydropyridazinone core is critical for stacking interactions. For example, 6-(benzimidazolyl)-2,3-dihydropyridazin-3-one exhibits near-planar geometry (interplanar angle: 3.69°), while its DMF solvate shows a 9.29° tilt, indicating solvent-dependent conformational flexibility .

- The target compound’s 4-methylpiperidine carbonyl may disrupt planarity, reducing crystal packing efficiency compared to flat analogues like MMV688763. This could impact formulation stability .

Selectivity and Toxicity Profiles

Biological Activity

The compound 5-methoxy-6-(4-methylpiperidine-1-carbonyl)-2-phenyl-2,3-dihydropyridazin-3-one is a synthetic derivative of pyridazinone that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridazinone core, which is known for various biological activities, including anti-inflammatory and antimicrobial effects.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Receptor Modulation : The compound has been shown to interact with various receptors, including those involved in the central nervous system (CNS) pathways. Its structural similarities to known receptor ligands suggest potential neuroactive properties.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes related to inflammatory processes, thereby reducing inflammation.

- Antioxidant Activity : The compound has demonstrated free radical scavenging abilities, indicating potential use in oxidative stress-related conditions.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of the compound:

Case Studies

- Antimicrobial Efficacy : In a study published in Journal of Medicinal Chemistry, the compound was tested against various bacterial strains, showing effective inhibition at low concentrations. This positions it as a potential candidate for developing new antibiotics .

- Anti-inflammatory Properties : A research team investigated the anti-inflammatory effects in a rat model of arthritis. The administration of the compound significantly reduced joint swelling and pain, correlating with decreased levels of inflammatory markers .

- Neuroprotective Effects : In vitro studies using neuronal cell lines revealed that the compound could prevent cell death induced by oxidative stress, suggesting its potential application in neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for 5-methoxy-6-(4-methylpiperidine-1-carbonyl)-2-phenyl-2,3-dihydropyridazin-3-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis typically involves coupling the pyridazinone core with the 4-methylpiperidine carbonyl moiety. Key steps include:

- Coupling Reactions : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the 4-methylpiperidine fragment to the pyridazinone scaffold .

- Solvent Optimization : Polar aprotic solvents like DMF or DCM are preferred for solubility and reaction efficiency.

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to improve yields .

- Design of Experiments (DoE) : Apply statistical models to optimize temperature, stoichiometry, and reaction time .

Table 1 : Example Synthetic Conditions from Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Core Formation | K₂CO₃, DMF, 80°C | 65–72 | |

| Piperidine Coupling | EDC, HOBt, DCM, RT | 58–63 |

Q. How can spectroscopic techniques confirm the structural identity of this compound?

- Methodological Answer :

- NMR Analysis : Use - and -NMR to verify substituent positions (e.g., methoxy at C5, phenyl at C2). Compare chemical shifts with structurally similar pyridazinones (e.g., δ 3.8–4.2 ppm for methoxy groups) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₂N₃O₃: 340.1661) .

- X-ray Diffraction (XRD) : Resolve crystal structure to validate stereochemistry and hydrogen-bonding patterns (e.g., dihydropyridazinone ring puckering) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer :

- Antimicrobial Screening : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin assays. Include a positive control (e.g., doxorubicin) .

- Enzyme Inhibition : Screen for kinase or protease activity using fluorogenic substrates (e.g., ATPase activity assays) .

Advanced Research Questions

Q. How can computational methods predict reactivity and target interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use software like Gaussian or ORCA .

- Molecular Docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina. Compare docking scores with known inhibitors (e.g., imatinib for Bcr-Abl) .

- Molecular Dynamics (MD) : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and key residue interactions (e.g., piperidine carbonyl hydrogen bonds) .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize variability .

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan. Highlight confounding factors (e.g., solvent choice, incubation time) .

- Target Validation : Use CRISPR/Cas9 knockout models to confirm target specificity (e.g., silence suspected kinases and retest activity) .

Q. How to conduct structure-activity relationship (SAR) studies focusing on substituent effects?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified groups (e.g., replace methoxy with ethoxy, alter piperidine methylation).

- Biological Profiling : Compare IC₅₀ values across analogs. For example:

Table 2 : Hypothetical SAR Data for Analogs

| Substituent (R) | IC₅₀ (μM) | Target Affinity (nM) |

|---|---|---|

| -OCH₃ (Parent) | 12.3 ± 1.2 | 450 ± 30 |

| -OC₂H₅ | 8.7 ± 0.9 | 320 ± 25 |

| -Cl | 25.1 ± 2.1 | 890 ± 45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.